Benzoyl peroxide

Descripción

Historical Perspectives and Early Research Trajectories

The synthesis of benzoyl peroxide was first reported by Justus von Liebig in 1858 through the reaction of benzoyl chloride with barium peroxide. wikipedia.org Early research explored its potential applications beyond chemistry. In 1905, Loevenhart investigated its use as a non-irritating oxidizing antiseptic for various skin conditions, including burns and chronic varicose leg tumors, noting its relatively low toxicity in animal experiments. medicaljournals.sewikipedia.org By the 1920s, it was being explored as a local anesthetic and antiseptic for burns and cutaneous ulcers. jddonline.com In 1929, Lyon and Reynolds reported on its effective treatment of burns, wounds, and varicose veins. mdacne.comresearchgate.net Peck and Chargin described its topical use for sycosis vulgaris and acne varioliformis in 1934. medicaljournals.sewikipedia.org Despite these early explorations, dermatological interest waned for a period, and its primary use shifted to industrial applications such as a bleaching agent for flour. medicaljournals.se Modern dermatological interest was rekindled in 1965 by Pace, who used this compound combined with sulfur in a cream formulation for acne vulgaris. medicaljournals.se The development of stable formulations in the 1970s, such as fine particles in an aqueous alcohol gel, marked a significant advancement over earlier unstable preparations. dermatologyandlasersurgery.com Further improvements in stability were achieved by adding substances like glycerol. dermatologyandlasersurgery.com

Current Paradigms and Research Gaps in this compound Studies

Current research on this compound continues to explore its multifaceted activity, particularly in dermatology. Its primary mechanism of action in treating acne vulgaris is understood to be three-fold: sebostatic, comedolytic, and bactericidal against Cutibacterium acnes. medicaljournals.sewikipedia.orgmedicaljournalssweden.se Upon absorption into the skin, this compound is converted to benzoic acid, which then releases free radical oxygen species that oxidize bacterial proteins. nih.gov This action reduces the population of C. acnes and decreases lipids and free fatty acids. nih.gov Additionally, its comedolytic effect is thought to involve the breakdown of keratin, helping to unblock clogged pores. medicaljournals.sewikipedia.org Some evidence also suggests an anti-inflammatory effect by preventing neutrophils from releasing reactive oxygen species. wikipedia.org

A significant area of current research focuses on overcoming historical limitations of topical this compound, such as skin irritation, photosensitivity, and oxidation. jddonline.com Advances in formulation science, including microparticle delivery systems and vehicles with a hydrophase or urea (B33335) base, aim to enhance tolerability while maintaining efficacy. dermatologyandlasersurgery.comresearchgate.net Research also investigates synergistic effects when combined with other topical medications like retinoids and antibiotics. medicaljournals.sedermatologyandlasersurgery.comresearchgate.net

Despite extensive research, gaps remain. While the mechanism against C. acnes is well-established, the precise details of its sebostatic and comedolytic actions are still areas of ongoing investigation. The long-term effects of chronic exposure, particularly concerning the potential for degradation into benzene (B151609), are also subjects of current scrutiny and require further robust epidemiological studies to fully understand the clinical risk. dermatologytimes.comdermatologytimes.comthe-hospitalist.orghenryford.com Research is needed to establish a direct link between benzene exposure from BPO and cancer incidence. dermatologytimes.com Furthermore, optimizing formulations to maximize efficacy and minimize adverse effects, especially irritation, continues to be a focus. researchgate.netnih.gov

Significance of Comprehensive this compound Research in Dermatology and Beyond

Comprehensive research on this compound holds significant importance in dermatology and other fields. In dermatology, its established efficacy as a bactericidal agent that does not induce antibiotic resistance makes it a crucial tool in the management of acne vulgaris, particularly in the context of rising antibiotic resistance. jddonline.comresearchgate.netjddonline.com Research into novel formulations and combinations allows for improved treatment outcomes and better patient adherence by addressing issues of tolerability. dermatologyandlasersurgery.comresearchgate.net Its recent approval for treating rosacea highlights the potential for its application in other dermatological conditions. jddonline.com

Beyond dermatology, this compound is widely used in various industrial applications. It serves as a radical initiator in polymerization processes for plastics, resins, dental cements, and restoratives. allen.infishersci.sewikipedia.orgacs.org It is also used as a bleaching agent in industries such as food processing (flour, cheese, whey), textiles, and for hair and teeth whitening. allen.infishersci.sefao.orgjddonline.comacs.org Research into its chemical properties and synthesis methods is therefore relevant to these diverse applications, ensuring efficient and safe production and utilization. allen.infao.orgresearchgate.net Studies on its decomposition and potential byproducts are also crucial for safety in both medical and industrial contexts.

Data Table

While specific detailed research findings in the provided snippets are primarily descriptive or comparative (e.g., efficacy of different concentrations or combinations), a representative table illustrating comparative efficacy findings from research could be structured as follows, based on the information available:

| Study Type | Comparison Group 1 | Comparison Group 2 | Key Finding | Source |

| Clinical Trial | This compound Alone | This compound + Sulfur | Combination was more effective in a controlled study. | medicaljournals.se |

| Clinical Trial | 5% this compound Gel | 5% this compound Lotion | Gel was clinically superior in papular-pustular acne. | medicaljournals.se |

| Systematic Review | BPO as single agent | BPO in combination products | Review identified trials comparing these, but noted lack of high-quality evidence for BPO monotherapy efficacy. | nih.gov |

| Clinical Trial | Niosomal BPO 1% + CL 1 % | Niosomal CL 1 % | Combination showed higher, but not statistically significant, reduction in lesions. | researchgate.net |

| Clinical Trial | Adapalene (B1666599) 0.3% + BPO 2.5% | Placebo | Combination was safe, effective, and showed higher likelihood of reducing scarring. | nih.gov |

| Meta-analysis | 5% BP + Clindamycin | 2.5% BP + Clindamycin | 2.5% combination performed better. | reddit.com |

| Clinical Trial | 2.5% BP | Vehicle Control | 2.5% BP was significantly more effective at reducing inflammatory lesions. | reddit.com |

| Clinical Trial | 2.5% BP | 5% BP | Equally effective in reducing inflammatory lesions. | reddit.com |

| Clinical Trial | 2.5% BP | 10% BP | Equally effective in reducing inflammatory lesions. | reddit.com |

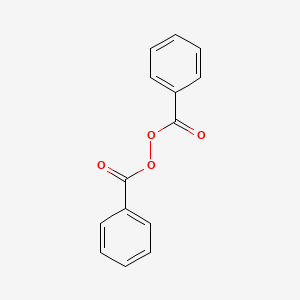

Structure

3D Structure

Propiedades

IUPAC Name |

benzoyl benzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJBNCRMGITSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024591 | |

| Record name | Benzoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoyl peroxide appears as odorless white powder or granules. Sinks in water. (USCG, 1999), Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor; [NIOSH], Solid, WHITE CRYSTALS OR POWDER., Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor. | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, dibenzoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes explosively (NTP, 1992), Decomposes explosively above melting point. Does not reach boiling point., Explodes, decomposes explosively, Decomposes explosively | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

176 °F (NIOSH, 2023), 176 °F, 80 °C | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992), <1%, In water, 9.10 mg/L at 25 °C, Sparingly soluble in water, Slightly soluble in water, Sparingly soluble in alcohol; soluble in benzene, chloroform, ether; 1 g dissolves in 40 mL carbon disulfide, in about 50 mL olive oil, For more Solubility (Complete) data for Dibenzoyl peroxide (6 total), please visit the HSDB record page., 0.0091 mg/mL at 25 °C, Solubility in water: poor | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.334 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.3340 at 25 °C, 1.3 g/cm³, 1.33 | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992), 0.0000706 [mmHg], VP: < 0.1 torr at 20 °C, Vapor pressure, kPa at 20 °C:, <1 mmHg | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals, White, granular crystalline solid, Orthorhombic prisms from ether, Colorless to white crystals or a granular powder. | |

CAS No. |

94-36-0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl peroxide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, dibenzoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzoyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoyl peroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9WZN9A0GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DM82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

217 to 221 °F (decomposes) (NTP, 1992), 104.5 °C, 106 - 108 °C, 217 °F | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanistic Investigations of Benzoyl Peroxide

Molecular Mechanisms of Action

The biological effects of benzoyl peroxide are primarily attributed to its potent oxidizing properties, which initiate a cascade of cellular events. These mechanisms are centered on the generation of reactive chemical species and their subsequent interactions with cellular components.

Oxidative Stress Induction at the Cellular Level

A key aspect of this compound's mechanism is its ability to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products.

This compound readily undergoes decomposition, particularly when exposed to heat or upon interaction with biological molecules, to form free radicals. wikipedia.org The weak oxygen-oxygen bond within the peroxide molecule cleaves, a process known as homolysis, to produce two benzoyloxy radicals (C₆H₅CO₂•). wikipedia.org These radicals are highly reactive species due to the presence of an unpaired electron. wikipedia.org

The induction of oxidative stress by this compound has significant consequences for both prokaryotic and eukaryotic cells.

In prokaryotic cells, such as the bacterium Cutibacterium acnes, the generation of ROS is a primary mechanism of its bactericidal action. wikipedia.orgnih.gov The oxidative environment created by this compound is detrimental to the survival of these anaerobic bacteria. The ROS can damage essential cellular components, including proteins, lipids, and nucleic acids, leading to cell death. frontiersin.orgillinois.edu This nonspecific oxidizing action is advantageous as it does not appear to induce antibiotic resistance. wikipedia.org

In eukaryotic cells, such as human keratinocytes, exposure to this compound also leads to oxidative stress. nih.govnih.gov This can result in a dose-dependent decrease in cell viability. nih.govnih.gov Studies have shown that this compound can deplete intracellular antioxidants like vitamin E and glutathione, further exacerbating the oxidative state. nih.govnih.gov The damage to cellular membranes, evidenced by lipid peroxidation and leakage of intracellular enzymes, is a notable effect. nih.gov While it can induce an inflammatory response, this appears to occur through pathways independent of certain redox-sensitive transcription factors. nih.gov

| Cellular Target | Effect of this compound-Induced Oxidative Stress |

| Prokaryotic Cells (C. acnes) | Damage to proteins, lipids, and nucleic acids, leading to bactericidal effects. wikipedia.orgnih.govfrontiersin.orgillinois.edu |

| Eukaryotic Cells (Keratinocytes) | Depletion of antioxidants, lipid peroxidation, membrane damage, and induction of inflammatory responses. nih.govnih.gov |

Metabolic Pathways and Metabolite Formation in Biological Systems

Upon application to the skin, this compound undergoes metabolic transformation, leading to the formation of metabolites that have their own distinct biological profiles.

When this compound penetrates the skin, it is rapidly metabolized to benzoic acid. nih.govnih.govresearchgate.net This conversion is a key step in its biological processing. nih.gov Studies using excised human skin have demonstrated that this compound that passes through the stratum corneum is recovered primarily as benzoic acid on the dermal side. nih.gov

Following its formation in the skin, a portion of the benzoic acid is systemically absorbed into the bloodstream. nih.govnih.gov The absorbed benzoic acid is then efficiently cleared from the body, primarily through renal excretion in the urine. nih.govnih.govnih.gov Research in rhesus monkeys has shown that topically applied this compound results in the recovery of benzoic acid in the urine. nih.gov Notably, the metabolic disposition of this compound to benzoic acid appears to be independent of the concentration of the applied product. nih.gov

Benzoic acid, the primary and stable metabolite of this compound, is significantly less cytotoxic than its parent compound. nih.gov Comparative studies have shown that the concentration of benzoic acid required to induce toxicity in cell cultures is substantially higher than that of this compound. nih.gov

While benzoic acid itself possesses antimicrobial properties and is used as a preservative in various applications, in the context of this compound's primary mechanism of action against acne, it is considered a non-inhibitory metabolite. guidechem.compatsnap.com Its rapid clearance from the body prevents systemic accumulation. nih.govnih.gov The efficient conversion of the highly reactive this compound to the less reactive and readily excretable benzoic acid is a critical aspect of its metabolic profile. nih.govnih.gov

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Biological System |

| This compound | (C₆H₅CO)₂O₂ | 242.23 | Active compound, induces oxidative stress. wikipedia.orgtandfonline.com |

| Benzoic Acid | C₆H₅COOH | 122.12 | Primary metabolite, significantly less toxic. nih.govnih.gov |

| Benzoyloxy Radical | C₆H₅CO₂• | 121.11 | Highly reactive free radical intermediate. wikipedia.org |

Cellular and Subcellular Targets of this compound Activity

This compound is a potent inducer of oxidative stress in keratinocytes. Its mechanism of action involves the generation of free radicals, which can lead to the peroxidation of lipids within the cell membrane. This process alters the structure and function of the lipid bilayer. Studies have shown that this compound can induce changes in neutral lipids, such as triglycerides and cholesterol nih.gov. The loss of cellular antioxidant defenses, such as vitamin E, correlates with an increase in lipid peroxidation, which can affect the skin's barrier function researchgate.netnih.gov.

While direct studies explicitly detailing macrophage recognition of this compound-induced oxidized lipids in keratinocytes are limited, the general mechanism of macrophage recognition of oxidized lipids is well-established. Macrophages possess scavenger receptors that recognize and bind to oxidized low-density lipoproteins (oxLDL) and other oxidized lipid structures. This recognition is a key process in various physiological and pathological conditions, including atherosclerosis. It is plausible that the lipid oxidation products generated in keratinocytes by this compound could act as signals for macrophages, although further research is needed to fully elucidate this specific pathway.

This compound's oxidative effects extend to cellular membranes and DNA. At subtoxic concentrations, it has been shown to alter the metabolism of neutral lipids like triglycerides and cholesterol in both hamster cheek pouch cells and human monocytes nih.gov. Specifically, cholesterol content was found to be reduced in THP-1 human monocytic cells, and the phospholipid phosphatidylethanolamine was reduced in hamster cheek pouch cells nih.gov. These alterations can impact membrane fluidity, permeability, and the function of membrane-bound proteins.

The free radicals generated from this compound, particularly the benzoyloxyl radical, can induce significant damage to DNA. This damage manifests as both the formation of altered bases and strand breaks nih.gov. A key biomarker of oxidative DNA damage, 8-hydroxy-2'-deoxyguanosine (8-OHdG), has been shown to increase in cultured murine keratinocytes following treatment with this compound nih.govyoutube.com. This DNA damage is thought to be a result of the interaction between this compound-derived radicals and the DNA molecule, leading to mutations and potentially contributing to the tumor-promoting effects of the compound observed in animal studies nih.gov.

Microbiological and Antimicrobial Actions

This compound is a well-established antimicrobial agent with significant activity against Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris. Its primary mechanism of action is the release of free radical oxygen, which is toxic to the anaerobic C. acnes. This leads to a reduction in the bacterial population on the skin and within the pilosebaceous units.

The bactericidal effect of this compound on C. acnes is both concentration- and time-dependent. Higher concentrations of this compound exhibit a more rapid bactericidal activity. In vitro studies have demonstrated that the minimum contact time required for a bactericidal effect varies significantly with the concentration of this compound.

| This compound Concentration | Minimum Contact Time for Bactericidal Effect |

|---|---|

| 1.25% | 60 minutes |

| 2.5% | 15 minutes |

| 5% | 30 seconds |

| 10% | 30 seconds |

Data from an in vitro study on clinically isolated C. acnes. nih.govdovepress.comresearchgate.net

This data indicates that while lower concentrations are effective, they require a longer duration of contact to achieve a bactericidal outcome. Conversely, concentrations of 5% and 10% demonstrate a rapid kill rate nih.govdovepress.comresearchgate.net.

A significant advantage of this compound in the treatment of acne is the absence of documented acquired resistance by C. acnes nih.govresearchgate.net. Unlike traditional antibiotics that target specific bacterial enzymes or metabolic pathways, this compound's mechanism of action is non-specific. It acts as a powerful oxidizing agent, disrupting multiple vital components within the bacterial cell. This multi-targeted approach makes it exceedingly difficult for bacteria to develop resistance mechanisms.

Studies have shown that even with repeated exposure, C. acnes does not develop resistance to this compound nih.govresearchgate.net. This is in stark contrast to the growing problem of antibiotic resistance in C. acnes strains worldwide. The use of this compound, either as monotherapy or in combination with antibiotics, can help to mitigate the development of antibiotic-resistant strains nih.govdovepress.comdermsquared.com.

Effects on Other Skin Microflora

This compound (BPO) exhibits a broad spectrum of antimicrobial activity that extends beyond Cutibacterium acnes to other components of the skin microflora. Its efficacy is most pronounced against Gram-positive bacteria and certain yeasts, while Gram-negative bacteria are less affected. globalrx.com The mechanism of action involves the release of free oxygen radicals that are lethal to microorganisms. echemi.com

Research demonstrates that BPO has potent and rapid microbicidal activity against Staphylococcus aureus, Staphylococcus epidermidis, and various Malassezia species, including M. furfur, M. restricta, and M. globosa. globalrx.com In vitro studies have shown that exposure to BPO significantly decreases the viable counts of these Gram-positive bacteria and fungi within an hour. globalrx.com Transmission electron microscopy has revealed that BPO appears to cause direct damage and destruction of the cell walls of both C. acnes and M. restricta. globalrx.com

The effect on Staphylococcus epidermidis, a common skin commensal, is complex and subject to differing findings. While some in vitro research shows BPO is effective at killing S. epidermidis globalrx.comresearchgate.net, other studies on patients treated for acne have observed an increase in the relative abundance of Staphylococcus species following BPO treatment. drugbank.com This increase in S. epidermidis could potentially be beneficial, as certain strains are known to inhibit the growth of C. acnes. drugbank.com In contrast, a study on rosacea patients using a microencapsulated form of BPO found a marked reduction in the relative abundance of Staphylococcus, specifically S. epidermidis. clevelandclinic.orgtypology.com

Malassezia species, which are lipophilic yeasts associated with various skin conditions, are particularly sensitive to BPO. globalrx.com The high lipophilicity of BPO may allow it to penetrate the lipid-rich outer layer of the yeast's cell wall more easily than bacterial cell walls. globalrx.com This activity against Malassezia suggests a potential role in managing conditions where these yeasts are implicated. globalrx.comvivantskincare.com

| Microorganism | Gram Staining/Type | Effect of this compound | Key Research Findings |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Susceptible | Viable counts are markedly decreased after exposure. globalrx.com |

| Staphylococcus epidermidis | Gram-positive | Variable | In vitro studies show a significant decrease in viable counts. globalrx.comresearchgate.net However, some in vivo studies report an increase in relative abundance on the skin of acne patients after treatment drugbank.com, while a study on rosacea noted a decrease. clevelandclinic.orgtypology.com |

| Malassezia species (M. furfur, M. restricta, M. globosa) | Yeast (Fungus) | Highly Susceptible | More sensitive to BPO than bacteria; BPO's lipophilic nature may enhance penetration of the yeast's lipid-rich cell wall. globalrx.com Cell wall destruction has been observed. globalrx.com |

| Escherichia coli | Gram-negative | Resistant | Viable counts were not significantly decreased after exposure in vitro. globalrx.com |

| Pseudomonas aeruginosa | Gram-negative | Minimally Susceptible | Viable counts were only decreased at high concentrations of BPO. globalrx.com |

Anti-inflammatory Pathways and Immunomodulation

This compound's therapeutic action is not solely due to its antimicrobial properties; it also possesses significant anti-inflammatory and immunomodulatory effects. drugbank.comdrzenovia.com These effects are achieved through both indirect and direct mechanisms. Indirectly, by reducing the population of pro-inflammatory bacteria like C. acnes, BPO lessens the bacterial triggers that activate the host's immune response. typology.com Directly, as a potent oxidizing agent, BPO can modulate cellular signaling pathways involved in inflammation. researchgate.net

The inflammatory process in acne is partly driven by C. acnes, which can stimulate immune cells to produce inflammatory cytokines. skinguru.comnih.govnih.gov Research has shown that C. acnes triggers these responses through the activation of Toll-like receptor 2 (TLR2) on immune cells like macrophages, leading to the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-12 (IL-12), and IL-6. nih.govnih.govscispace.com By reducing the bacterial load, this compound indirectly suppresses this cascade of cytokine production. typology.com

| Cytokine/Mediator | Cell Type | Effect of this compound | Mechanism |

|---|---|---|---|

| IL-1α | Keratinocytes | Increased gene expression | Direct effect via induction of oxidative stress, independent of NF-κB activation. researchgate.net |

| IL-6, IL-8, IL-12 | Monocytes/Macrophages | Indirectly Decreased | Reduction of C. acnes, which stimulates cytokine production via Toll-like receptor 2 (TLR2). typology.comnih.govnih.gov |

| NF-κB | Keratinocytes | Not significantly affected | The BPO-induced increase in IL-1α gene expression was found to be independent of NF-κB transactivation. researchgate.net |

This compound's interaction with immune cells is primarily indirect. The inflammation in acne involves the infiltration of immune cells, such as macrophages and neutrophils, into the pilosebaceous unit in response to C. acnes. nih.gov By eliminating these bacteria, BPO reduces the stimulus for the recruitment and activation of these immune cells. typology.compunnettssquare.com

The oxidizing nature of BPO may also play a more direct role. Immune cells like macrophages and neutrophils naturally produce reactive oxygen species (ROS) as part of their mechanism to kill pathogens. punnettssquare.com The free radicals released by BPO could potentially supplement this antimicrobial activity. punnettssquare.com Furthermore, studies on hydrogen peroxide, another ROS, have shown that it can exert anti-inflammatory effects on neutrophils. atsjournals.orgnih.gov Specifically, increased intracellular hydrogen peroxide has been found to reduce the activation of NF-κB and diminish the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Macrophage Inhibitory Protein-2 (MIP-2) in neutrophils. atsjournals.orgnih.gov While these studies were not conducted with this compound directly, they suggest a plausible mechanism by which the free radicals generated from BPO could modulate immune cell function to suppress inflammation.

Advanced Synthesis and Chemical Modification of Benzoyl Peroxide

Novel Synthetic Routes and Methodologies

Recent advancements in chemical synthesis have led to more efficient and controlled methods for producing benzoyl peroxide. These methods focus on improving yield, purity, and safety.

The conventional and commercially adopted method for synthesizing this compound involves the reaction of benzoyl chloride with hydrogen peroxide in an alkaline aqueous solution. researchgate.net This approach is a cornerstone of wet-chemical synthesis. Innovations in this area have focused on optimizing reaction conditions to create facile, one-pot procedures that are both efficient and scalable.

A common one-pot method involves the dropwise addition of benzoyl chloride to a cooled solution of hydrogen peroxide and a base. patsnap.comyoutube.com The choice of alkali is a critical parameter, with sodium hydroxide (B78521) being traditionally used. researchgate.netpatsnap.com However, to mitigate the strong alkalinity and the need for very low temperatures (as low as -10°C), alternative bases have been explored. patsnap.com Ammonium bicarbonate, for instance, has been introduced as a milder alkali. patsnap.comgoogle.com This modification allows the reaction to proceed under less stringent temperature controls (20-30°C), enhancing safety by preventing side reactions and reducing energy consumption. patsnap.com The this compound, being poorly soluble in water, precipitates out of the aqueous solution and can be isolated through simple filtration. youtube.com

The table below summarizes various one-pot synthesis conditions documented in recent literature.

| Base Used | Temperature (°C) | Reaction Time (hours) | Key Outcome | Reference |

|---|---|---|---|---|

| Sodium Hydroxide | -5 to 5 | 1 | Standard industrial method | patsnap.com |

| Ammonium Bicarbonate | 20 | 2.5 | Milder reaction, improved safety | patsnap.comgoogle.com |

| Ammonium Bicarbonate | 25 | 3 | High purity product (99.5%) | patsnap.comgoogle.com |

| Ammonium Bicarbonate | 30 | 3.5 | Scalable and controlled process | patsnap.comgoogle.com |

In the context of this compound synthesis, the terms "reducing and capping agents" deviate from their typical use in nanoparticle formation. Here, these agents are better understood as additives that control the reaction environment, particle characteristics, and product stability.

Surfactants, such as sodium lauryl sulfate, can be employed during synthesis. patsnap.com These molecules function as phase-transfer catalysts or emulsion stabilizers. By being dissolved in the aqueous phase before the addition of reagents, they can influence the interface between the aqueous peroxide solution and the organic benzoyl chloride, potentially leading to more uniform particle sizes and preventing agglomeration of the precipitated product. patsnap.com This control over the physical form of the final product is crucial for its subsequent applications.

While the synthesis of an oxidant like this compound does not involve a primary reducing agent, the control of impurities and side reactions is paramount. The use of milder bases, as mentioned previously, helps to prevent the degradation of both the peroxide product and the reactants, ensuring a higher purity yield. patsnap.com Purification processes often involve washing the crude product with solvents like ethanol (B145695) to remove unreacted starting materials and byproducts. patsnap.com

This compound (BPO) is a versatile reagent in organic synthesis, primarily valued for its role as a radical initiator and a powerful oxidant. wikipedia.orgcenmed.com Its O-O bond is weak and can undergo homolytic cleavage upon heating or exposure to UV light, generating benzoyloxy radicals. These radicals can then initiate a variety of chemical transformations.

One of the most significant applications of BPO is in free-radical polymerization, where it initiates the polymerization of monomers to produce plastics. cenmed.com Beyond polymerization, BPO is employed in a wide array of organic reactions. For instance, it has been successfully used as an oxidizing agent for the polymerization of carbazole (B46965) to produce polycarbazole, a conductive polymer. nih.gov

BPO also serves as a key reagent in acyloxylation reactions. It enables the direct asymmetric benzoyloxylation of aldehydes and β-ketocarbonyls, providing a route to optically active α-hydroxy carbonyl compounds, which are valuable chiral building blocks in pharmaceuticals. organic-chemistry.org Furthermore, BPO is used in combination with other catalysts and reagents to achieve complex transformations. Examples include its use in copper-catalyzed carboamination of alkenes and in one-pot cycloaddition/aromatization sequences to synthesize substituted pyrroles. organic-chemistry.org

The following table showcases a selection of organic reactions where this compound is a key reagent.

| Reaction Type | Substrate | Role of this compound | Product | Reference |

|---|---|---|---|---|

| Oxidative Polymerization | Carbazole | Oxidizing Agent | Polycarbazole | nih.gov |

| Asymmetric Benzoyloxylation | Aldehydes | Benzoyloxylating Agent | α-Benzoyloxyaldehydes | organic-chemistry.org |

| Hydroxyamination | Aldehydes | Oxidant (with TEMPO) | Hydroxyaminated Aldehydes | organic-chemistry.org |

| Oxidative Dehydrogenative Aromatization | Cycloaddition Product | Oxidant | Multisubstituted Pyrroles | organic-chemistry.org |

| Oxidative Cross-Dehydrogenative Cyclization | Glycine Derivatives & Anthranils | Oxidant | 3,4-Dihydroquinazolines | organic-chemistry.org |

Derivatization and Analog Development

The modification of the this compound structure and the development of related analogs are areas of research aimed at enhancing its properties for specific applications.

Direct structure-activity relationship (SAR) studies on derivatives where the core peroxide bridge of this compound is modified are limited due to the inherent instability of the peroxide bond. However, extensive research has been conducted on compounds containing the benzoyl moiety, providing valuable insights into how substitutions on the phenyl rings can influence biological activity. These studies, while not on this compound itself, are relevant to understanding the chemical behavior of its structural components.

For example, SAR studies on benzoyl and cinnamoyl piperazine (B1678402) amides as tyrosinase inhibitors have shown that modifications on the aromatic ring influence interactions with active site residues. nih.gov The positioning of substituents on the phenyl ring can affect π-cation interactions and hydrophobic interactions, which in turn dictates the inhibitory potency of the compound. nih.gov Similarly, in a series of 2-(substituted benzoyl)-hydroxyindoles designed as CaMKII inhibitors, it was found that modifications at the para-position of the phenyl ring were key to achieving potent inhibitory activity. nih.gov These findings suggest that if stable derivatives of this compound were to be synthesized, substitutions on the benzene (B151609) rings would likely have a profound impact on their chemical reactivity and biological interactions.

The synthesis of direct derivatives of this compound is challenging. Research has instead focused on creating novel formulations or synthesizing related compounds that incorporate the benzoyl structural motif to achieve enhanced or new functionalities.

An example of enhancing properties through formulation is the combination of this compound with urea (B33335). google.com Urea possesses keratolytic and moisturizing properties. A stable, buffered formulation that combines this compound and urea can offer synergistic effects, though maintaining stability is a challenge since this compound is most stable in acidic conditions while urea formulations tend to be neutral or slightly alkaline. google.com

In terms of synthesizing novel derivatives based on the benzoyl structure, researchers have developed new benzophenone (B1666685) derivatives containing a thiazole (B1198619) nucleus that exhibit anti-inflammatory activity. mdpi.com These compounds were designed through molecular hybridization to inhibit cyclooxygenase (COX) isoenzymes. Another study focused on the synthesis of novel benzodioxole derivatives, which also function as COX inhibitors and cytotoxic agents. nih.gov While these compounds are not peroxides, their synthesis and functional evaluation demonstrate the chemical versatility of the benzoyl group as a core component in designing new therapeutic agents.

Analytical Methodologies for Benzoyl Peroxide Quantification and Characterization

Chromatographic Techniques

Chromatography offers high specificity and sensitivity for the analysis of Benzoyl peroxide and its related compounds, allowing for their separation from complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of this compound in various samples, including pharmaceutical dosage forms and food products. nih.govnih.gov This method is valued for its ability to separate this compound from its degradation products and other active ingredients. nih.gov

The development and validation of HPLC methods for this compound analysis are guided by international standards, such as the International Conference on Harmonisation (ICH) guidelines, to ensure reliability and accuracy. researchgate.netnveo.org These methods are tailored to the specific matrix, whether it be a pharmaceutical gel or wheat flour. nveo.orgeprajournals.com